2,5-Dimethoxy-4-methylphenylboronic acid

Description

Significance of Boron-Containing Reagents in C–C Bond Formation

Among the various organometallic reagents used in cross-coupling, boron-containing compounds, particularly boronic acids and their derivatives, have gained a preeminent status. rsc.org Their widespread adoption is largely due to the success of the palladium-catalyzed Suzuki-Miyaura coupling reaction. musechem.commt.com This reaction provides a reliable and efficient method for forming C–C bonds by coupling an organoboron compound with an organohalide or pseudohalide. numberanalytics.comchemistry.coach

The significance of organoboron reagents stems from a unique combination of favorable characteristics. They are generally stable to air and moisture, making them easy to handle and store. mt.comnih.gov Furthermore, they exhibit low toxicity and the byproducts of their reactions, such as boric acid, are typically benign, aligning with the principles of green chemistry. rsc.orgmt.com The vast commercial availability and structural diversity of boronic acids have made the Suzuki-Miyaura reaction one of the most frequently used transformations in modern organic synthesis. mt.comgre.ac.uk

Overview of the Arylboronic Acid Class of Organoboron Compounds

Arylboronic acids are a subclass of organoboron compounds characterized by a boronic acid functional group [–B(OH)₂] attached directly to an aromatic ring. wiley-vch.dewiley-vch.de These compounds are typically white, crystalline solids that are stable under ambient conditions. nih.govbiosynth.com While their solubility varies depending on the nature of the aryl substituent, many are soluble in common organic solvents. biosynth.com

Structurally, boronic acids are trivalent organoboron compounds featuring a carbon-boron bond and two hydroxyl groups. wiley-vch.de They can undergo dehydration to form cyclic anhydrides known as boroxines, a process that is typically reversible in the presence of water. nih.gov The utility of arylboronic acids extends beyond the Suzuki-Miyaura reaction to include other important transformations such as rhodium-catalyzed conjugate additions and copper-catalyzed C-N and C-O bond-forming reactions.

Structural and Electronic Characteristics of Arylboronic Acids Relevant to Reactivity

The reactivity of arylboronic acids is intrinsically linked to their unique structure and electronic properties. The boron atom in a boronic acid is sp²-hybridized, resulting in a trigonal planar geometry with the substituents oriented approximately 120° apart. wiley-vch.de This hybridization leaves the boron atom with a vacant p-orbital, making it electron-deficient and a Lewis acid. wiley-vch.de

The catalytic cycle of the Suzuki-Miyaura reaction illustrates the importance of these features. libretexts.org The reaction is generally accepted to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination. yonedalabs.comnumberanalytics.com

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

|---|---|

| Oxidative Addition | A low-valent palladium(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar¹-X) to form a high-valent arylpalladium(II) complex (Ar¹-Pd-X). chemistry.coach |

| Transmetalation | In the presence of a base, the aryl group from the activated boronic acid (Ar²-B(OH)₂) is transferred to the palladium center, displacing the halide and forming a diarylpalladium(II) complex (Ar¹-Pd-Ar²). libretexts.org |

| Reductive Elimination | The two aryl groups are coupled and eliminated from the palladium center, forming the new C-C bond in the biaryl product (Ar¹-Ar²) and regenerating the active palladium(0) catalyst. chemistry.coach |

The transmetalation step is crucial and is highly influenced by the electronic nature of the arylboronic acid. The presence of electron-donating groups (EDGs) on the aromatic ring increases the nucleophilicity of the aryl group, which can facilitate its transfer to the palladium center. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the carbon atom attached to boron, which can slow the rate of transmetalation. rsc.org However, competing side reactions like protodeboronation (the cleavage of the C–B bond by a proton source) are also influenced by these electronic effects and can be detrimental to the coupling efficiency. nih.gov

Contextualization of 2,5-Dimethoxy-4-methylphenylboronic Acid within Arylboronic Acid Chemistry

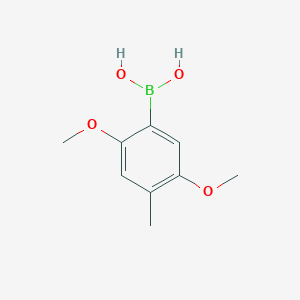

This compound is a specific member of the arylboronic acid class. Its structure features a phenyl ring substituted with a boronic acid group, two methoxy (B1213986) groups at positions 2 and 5, and a methyl group at position 4.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 956429-07-5 echemi.comsigmaaldrich.com |

| Molecular Formula | C₉H₁₃BO₄ echemi.com |

| Molecular Weight | 196.01 g/mol chemsynthesis.com |

| InChIKey | JKDJFKMOKNQPRW-UHFFFAOYSA-N echemi.com |

The substituents on the aromatic ring of this compound are all electron-donating. The two methoxy groups (–OCH₃) are strong EDGs due to their ability to donate electron density through resonance, while the methyl group (–CH₃) is a weak EDG through induction. This electron-rich nature is expected to enhance the nucleophilicity of the aryl group, potentially making it a highly reactive partner in cross-coupling reactions like the Suzuki-Miyaura coupling. This compound serves as a valuable building block for synthesizing more complex molecules containing the 2,5-dimethoxy-4-methylphenyl moiety, which may be of interest in medicinal chemistry and materials science. gre.ac.uknih.gov

Structure

2D Structure

Properties

IUPAC Name |

(2,5-dimethoxy-4-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-6-4-9(14-3)7(10(11)12)5-8(6)13-2/h4-5,11-12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDJFKMOKNQPRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC)C)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dimethoxy 4 Methylphenylboronic Acid

Historical and Classical Approaches to Arylboronic Acid Synthesis

The traditional methods for preparing arylboronic acids primarily rely on the reaction of organometallic intermediates with borate (B1201080) esters. nih.govsci-hub.se These methods, while foundational, often require cryogenic temperatures and strictly anhydrous conditions.

Electrophilic Trapping of Arylmetal Intermediates

A long-standing and common method for the synthesis of arylboronic acids involves the electrophilic trapping of arylmetal intermediates. nih.gov This typically involves the reaction of an organolithium or organomagnesium compound with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at very low temperatures. sci-hub.seresearchgate.net The resulting boronic ester is then hydrolyzed to yield the final arylboronic acid. sci-hub.seresearchgate.net The initial step is the formation of the arylmetal species, which then acts as a nucleophile, attacking the electrophilic boron atom of the borate ester.

For the specific synthesis of 2,5-Dimethoxy-4-methylphenylboronic acid, this would involve the initial formation of a 2,5-dimethoxy-4-methylphenylmagnesium halide or 2,5-dimethoxy-4-methylphenyllithium. This intermediate would then be reacted with a trialkyl borate, followed by acidic workup to produce the desired boronic acid.

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a powerful and widely used method for the preparation of aryllithium reagents, which are precursors to arylboronic acids. wikipedia.orgias.ac.in This reaction is particularly useful for creating aryllithium species that are not easily accessible through direct lithiation. The exchange rate is typically fastest for aryl iodides, followed by bromides and then chlorides. wikipedia.org The reaction is often rapid, even at low temperatures. harvard.edu

The process involves treating an aryl halide with an organolithium reagent, commonly n-butyllithium or tert-butyllithium. wikipedia.orgias.ac.in This generates the desired aryllithium and an alkyl halide byproduct. The newly formed aryllithium can then be quenched with an electrophilic boron source, like triisopropyl borate, to form the boronic ester, which upon hydrolysis, gives the arylboronic acid. researchgate.net A key advantage of this method is the ability to perform a one-pot, multi-step sequence to access the final product. researchgate.net

A representative reaction sequence is shown below: Ar-X + R-Li → Ar-Li + R-X Ar-Li + B(OR')₃ → Ar-B(OR')₂ + LiOR' Ar-B(OR')₂ + H₂O → Ar-B(OH)₂ + 2R'OH

Grignard Reagent Based Syntheses

The use of Grignard reagents represents one of the most classical approaches to arylboronic acid synthesis. nih.govgoogle.com The reaction involves the addition of a pre-formed aryl Grignard reagent (ArMgX) to a trialkyl borate. nih.govgoogle.com This method has been a mainstay in organic synthesis, though historical protocols often reported low to moderate yields. nih.gov

More contemporary protocols have improved the efficiency of this transformation. For instance, the use of additives like lithium chloride (LiCl) can facilitate the formation of the Grignard reagent from aryl bromides and subsequent borylation, leading to excellent yields at milder temperatures, such as 0°C. organic-chemistry.org The reaction can be performed by adding the Grignard reagent to the trialkyl borate or vice-versa. google.com The resulting aryl borate diester is then hydrolyzed, often in situ with an aqueous mineral acid, to afford the arylboronic acid. google.com

| Reagent Type | Key Features | Typical Boron Source |

| Organolithium | High reactivity, often requires very low temperatures. | Trialkyl borates |

| Grignard Reagent | Generally less reactive than organolithiums, can be more functional group tolerant. | Trialkyl borates |

Transition Metal-Catalyzed Boronylation Strategies

In recent decades, transition metal-catalyzed reactions have emerged as powerful alternatives for the synthesis of arylboronic acids, offering milder reaction conditions and broader functional group tolerance. sci-hub.sersc.org

Coupling of Aryl Halides with Diboronic Acid Reagents

The palladium-catalyzed cross-coupling reaction of aryl halides with diboron (B99234) reagents, often referred to as the Miyaura borylation, is a highly versatile method for the synthesis of arylboronic esters. nih.govacsgcipr.org This reaction typically employs a palladium catalyst, such as PdCl₂(dppf), in the presence of a base like potassium acetate (B1210297) (KOAc). researchgate.net A common diboron reagent used is bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govresearchgate.net

A significant advantage of this method is its compatibility with a wide range of functional groups on the aryl halide. researchgate.net Aryl bromides, iodides, and triflates are all suitable substrates. nih.gov More recently, methods for the borylation of less reactive but more readily available aryl chlorides have also been developed, often utilizing specialized ligands. researchgate.netnih.gov An alternative to B₂pin₂ is the use of pinacolborane (HBpin), which can also participate in palladium-catalyzed borylations. nih.gov

A simplified catalytic cycle for the Miyaura borylation is depicted below:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form an Ar-Pd(II)-X complex.

Transmetalation: The diboron reagent reacts with the Ar-Pd(II)-X complex, transferring a boryl group to the palladium and forming an Ar-Pd(II)-B(OR)₂ species.

Reductive Elimination: The arylboronic ester product, Ar-B(OR)₂, is eliminated from the palladium center, regenerating the Pd(0) catalyst.

| Catalyst System | Aryl Halide Substrate | Diboron Reagent |

| PdCl₂(dppf)/KOAc | Aryl bromides, iodides, triflates | Bis(pinacolato)diboron |

| Pd(OAc)₂/SPhos | Aryl chlorides | Tetrahydroxydiboron |

Direct Aromatic C–H Functionalization for Boronylation

Direct C–H borylation represents a highly atom-economical approach to arylboronic acids, as it avoids the need for pre-functionalized aryl halides. nih.govrsc.org Iridium-catalyzed reactions have been particularly prominent in this area. nih.govacs.org These catalysts can selectively activate and borylate aromatic C-H bonds with high regioselectivity, which is often governed by steric factors. rsc.orgresearchgate.net

For instance, iridium catalysts in conjunction with a bipyridine ligand can effectively catalyze the borylation of arenes at room temperature. acs.org The reaction typically utilizes a diboron reagent like bis(pinacolato)diboron. One of the key advantages of this method is the ability to generate arylboronic esters that can be used in subsequent one-pot reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.org The development of directing groups has also enabled more controlled and site-selective C-H borylations. rsc.orgresearchgate.netmdpi.com

Transmetallation from Aryl Silanes and Stannanes

The synthesis of arylboronic acids via transmetallation is a well-established method that involves the transfer of an aryl group from a less electropositive metal or metalloid, such as silicon (Si) or tin (Sn), to a more electropositive boron center. nih.gov This process typically utilizes a boron halide, such as boron tribromide (BBr₃), as the boron source. wikipedia.org

In the case of aryl silanes, trialkylaryl silanes are reacted with a boron halide. This reaction results in the formation of an arylboron dihalide intermediate, which subsequently undergoes hydrolysis under acidic conditions to yield the desired arylboronic acid. nih.gov A similar pathway is followed when using aryl stannanes as the starting material. nih.gov The general mechanism for this transformation is depicted as a key synthetic strategy for organoboron compounds. nih.gov

The choice between aryl silanes and aryl stannanes can depend on several factors, including the availability of the starting material, functional group tolerance, and the toxicity of the byproducts, with organotin compounds generally being more toxic. The efficiency of the transmetallation step is a crucial element in these reactions. nih.govacs.orgrsc.org For instance, palladium-catalyzed cross-coupling reactions have been developed that successfully couple aryl trialkoxysilanes with aryl boronic acids, a process that relies on the differential reactivity of the silicon and boron centers. uoa.grlabxing.com

Stereoselective and Regioselective Synthesis of Substituted Arylboronic Acids

Achieving stereoselectivity and regioselectivity is paramount in the synthesis of complex organic molecules. In the context of arylboronic acids, regioselectivity refers to the controlled placement of the boronic acid group at a specific position on the aromatic ring. This is often accomplished through directed ortho-metalation or catalyst-controlled C-H activation. organic-chemistry.org

Iridium-based catalysts, for example, have proven effective for the direct ortho-borylation of a wide array of substituted aromatic compounds that possess directing groups. organic-chemistry.org Similarly, ortho-lithiation followed by borylation with an electrophilic boron reagent like triisopropyl borate is a straightforward method for preparing ortho-substituted arylboronic esters. organic-chemistry.org The regioselective generation of aryl radicals from arylboronic acids using reagents like manganese(III) acetate can also lead to specific coupling products. acs.org

Stereoselective synthesis involving boronic acids often pertains to reactions where the boronic acid itself is a reagent used to create chiral centers with high enantiomeric excess. Rhodium-catalyzed enantioselective addition of arylboronic acids to ketones is a powerful method for producing chiral tertiary alcohols. rsc.org The development of chiral ligands is crucial for the success of these transformations. While the direct stereoselective synthesis of an inherently chiral arylboronic acid is less common, their application in asymmetric synthesis is extensive, including the gram-scale synthesis of chiral diarylmethanols. researchgate.net

Green Chemistry Approaches in the Preparation of Arylboronic Acids

The principles of green chemistry are increasingly influencing the development of synthetic routes for arylboronic acids, aiming to create more environmentally benign and sustainable processes. Key strategies include the use of less hazardous solvents, transition-metal-free reaction conditions, and energy-efficient methods like photocatalysis.

Several green approaches have been reported:

Metal-Free Borylation: Photo-induced, transition-metal-free methods for the borylation of aryl halides and arylammonium salts have been developed, offering a broad functional group tolerance. organic-chemistry.org

Aqueous Conditions: Palladium-catalyzed borylation reactions of aryl bromides have been successfully performed in water using specific ligands and micellar conditions, reducing the reliance on volatile organic solvents. organic-chemistry.org

Flow Chemistry: Continuous flow setups for organolithium chemistry enable rapid and scalable synthesis of arylboronic acids through halogen-lithium exchange and borylation, significantly reducing reaction times. organic-chemistry.org

Transition-Metal-Free Protocols: A method utilizing arylacetylenes or vinyl arenes with bis(pinacolato)diboron has been developed that proceeds without a transition metal catalyst, yielding anti-Markovnikov products with high regioselectivity. rsc.org

Alternative Reagents: Diazotization of arylamines followed by a Sandmeyer-type borylation provides a simple and greener route to arylboronic acids. organic-chemistry.org

These methods represent significant progress toward reducing the environmental footprint associated with the synthesis of this important class of compounds.

Specific Synthetic Routes to this compound

While specific literature detailing the synthesis of this compound is not extensively published in high-impact journals, a plausible and effective synthetic route can be designed based on standard and well-documented organometallic procedures. The most common approach begins with a suitably substituted aromatic precursor, such as 2,5-dimethoxytoluene.

A typical synthetic sequence would involve two main steps:

Halogenation of the Aromatic Ring: The starting material, 2,5-dimethoxytoluene, is first halogenated, most commonly via bromination, to introduce a handle for subsequent metalation. The directing effects of the methoxy (B1213986) and methyl groups would favor bromination at the 4-position, yielding 1-bromo-2,5-dimethoxy-4-methylbenzene.

Lithiation and Borylation: The resulting aryl bromide is then subjected to a lithium-halogen exchange reaction at low temperatures (typically -78 °C) using an organolithium reagent such as n-butyllithium. The generated aryllithium species is a powerful nucleophile that is immediately quenched by an electrophilic boron ester, such as trimethyl borate or triisopropyl borate.

Hydrolysis: The final step is an acidic workup (e.g., with aqueous HCl), which hydrolyzes the intermediate boronate ester to afford the target compound, this compound.

This sequence is a standard and reliable method for preparing a wide range of arylboronic acids from their corresponding aryl halides.

Optimization of Reaction Conditions for Scalable Production

The transition from laboratory-scale synthesis to scalable production requires careful optimization of reaction conditions to maximize yield, purity, and cost-effectiveness while ensuring operational safety. For the synthesis of arylboronic acids via the lithiation-borylation route, several parameters are critical.

The table below outlines key variables and their potential impact on the reaction, providing a framework for optimizing the scalable production of this compound.

| Parameter | Variable Options | Impact on Scalable Production | Research Findings |

| Metalating Agent | n-BuLi, sec-BuLi, t-BuLi | Choice affects reactivity, selectivity, and cost. n-BuLi is most common and cost-effective. | A simple continuous flow setup for organolithium chemistry can enable multigram scale synthesis with short reaction times. organic-chemistry.org |

| Boron Source | B(OMe)₃, B(OiPr)₃ | Affects reaction rate and ease of workup. B(OiPr)₃ can sometimes give higher yields due to reduced side reactions. | The electrophilic trapping of arylmetal intermediates with borate esters is a foundational method for boronic acid synthesis. nih.gov |

| Solvent | THF, Diethyl ether, Toluene | Influences solubility of intermediates and reaction temperature range. THF is common for lithiation reactions. | Noncoordinating solvents may require different catalytic conditions compared to coordinating solvents like THF. organic-chemistry.org |

| Temperature | -78 °C to -100 °C | Crucial for preventing side reactions and decomposition of the aryllithium intermediate. Strict temperature control is vital for scalability. | Many aryl Grignard and organolithium reactions for boronic acid synthesis are performed at low temperatures (0 °C to -100 °C) to ensure high yields. organic-chemistry.orgorgsyn.org |

| Base (for other methods) | K₃PO₄, K₂CO₃, Cs₂CO₃ | In catalytic borylations (e.g., Miyaura), the base is crucial for the transmetalation step. Stoichiometry must be carefully controlled. | Tuning the nature and stoichiometry of the base and water was found to be essential for controlling speciation and preventing reaction shutdown in a Pd-catalyzed homologation. nih.gov |

| Catalyst (for other methods) | Pd complexes, Ir complexes | For C-H borylation or cross-coupling routes, catalyst selection and loading are key economic and efficiency drivers. | Iridium complexes with bidentate silyl (B83357) ligands are effective for ortho-borylations, while Pd catalysis is common for cross-coupling routes. organic-chemistry.org |

Optimization for scalable production often involves moving towards continuous flow processes, which offer superior heat and mass transfer, enhanced safety, and greater consistency compared to batch reactors. organic-chemistry.org Furthermore, developing routes that use less expensive and hazardous materials, such as moving from aryl halides to direct C-H borylation, is a key goal for industrial-scale synthesis. researchgate.net

Mechanistic Investigations of Reactions Involving 2,5 Dimethoxy 4 Methylphenylboronic Acid

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The cycle is initiated by the oxidative addition of an organic halide to a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. libretexts.orguwindsor.ca This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) center. rsc.org Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the active palladium(0) catalyst. uwindsor.ca

Oxidative Addition Pathways

Oxidative addition is frequently the rate-determining step in the catalytic cycle. libretexts.orguwindsor.ca It involves the reaction of a low-valent palladium(0) complex with an organic halide (Ar-X). This step leads to the formation of a square planar palladium(II) intermediate. youtube.com The reactivity of the organic halide generally follows the order of I > OTf > Br > Cl. libretexts.orguwindsor.ca For 2,5-dimethoxy-4-methylphenylboronic acid, the electronic and steric properties of the aryl halide coupling partner significantly influence the rate of this step. Electron-withdrawing groups on the aryl halide can accelerate the reaction. uwindsor.ca

Mechanistic studies have revealed that oxidative addition can proceed through different pathways, including concerted and stepwise mechanisms. youtube.com The nature of the ligands on the palladium center plays a critical role in modulating the reactivity and stability of the catalyst. libretexts.orgberkeley.edu Bulky and electron-rich phosphine (B1218219) ligands, for example, can facilitate the formation of coordinatively unsaturated palladium species that are highly reactive in oxidative addition. uwindsor.ca

Ligand Substitution Dynamics

The dissociation of ligands from the palladium precatalyst is a crucial activation step. uvic.ca For instance, in some systems, the dissociation of a ligand from a Pd(II) precatalyst precedes the reductive elimination that forms the active Pd(0) species. uvic.ca Understanding these dynamics is key to designing more efficient catalytic systems.

Transmetalation Mechanisms and Intermediates

Transmetalation is the step where the 2,5-dimethoxy-4-methylphenyl group is transferred from the boron atom to the palladium(II) center. rsc.org This process is facilitated by the presence of a base, which activates the boronic acid. chegg.comchegg.com The base reacts with the boronic acid to form a more nucleophilic boronate species, which then reacts with the palladium(II) complex. wikipedia.orgyoutube.com

The activation of the boronic acid by a base leads to the formation of either a tricoordinate or a tetracoordinate boronate complex. researchgate.netillinois.edu In the presence of a base like hydroxide (B78521), this compound is converted to the corresponding tetracoordinate boronate anion, [ArB(OH)3]⁻. This species is significantly more nucleophilic than the parent boronic acid and readily participates in transmetalation. nih.gov

Recent research has identified pre-transmetalation intermediates where a Pd-O-B linkage is formed. illinois.edu These can involve either a tricoordinate boronic acid complex or a tetracoordinate boronate complex. illinois.edu The specific pathway and the dominant intermediate can depend on factors such as the ligand concentration. illinois.edu For instance, a tricoordinate intermediate may be favored in the presence of excess ligand, while a tetracoordinate intermediate may dominate with a deficiency of ligand. illinois.edu

Table 1: Key Intermediates in Transmetalation

| Intermediate Type | Description | Role in Catalysis |

|---|---|---|

| Tricoordinate Boronate Complex | Formed by the reaction of the boronic acid with a base, resulting in a three-coordinate boron center. | Acts as a nucleophile in the transmetalation step. illinois.edu |

| Tetracoordinate Boronate Complex | Formed by the addition of a Lewis base (e.g., hydroxide) to the boron atom, resulting in a four-coordinate boron center. | A highly activated species that readily transfers the aryl group to palladium. researchgate.netillinois.edu |

| Pd-O-B Bridged Intermediate | A complex where the palladium and boron atoms are linked through an oxygen atom. | Considered a key pre-transmetalation intermediate. illinois.edu |

Reductive Elimination Processes

The final step of the catalytic cycle is reductive elimination, where the newly formed carbon-carbon bond is created, and the cross-coupled product is released from the palladium center. uwindsor.cayoutube.com This process regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com The reaction typically proceeds from a cis-diorganopalladium(II) complex. If the intermediate is in a trans configuration, it must first isomerize to the cis form before reductive elimination can occur. uwindsor.ca The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands and the organic groups attached to the palladium.

Understanding Protodeboronation Pathways

For arylboronic acids like this compound, protodeboronation can be catalyzed by either acid or base. wikipedia.org In acidic media, the reaction involves the protonolysis of the boronic acid itself. Under basic conditions, the mechanism involves the formation of the boronate anion, which then reacts with a proton source, such as water. wikipedia.org The electron-donating methoxy (B1213986) groups on the phenyl ring of this compound can influence its susceptibility to protodeboronation, a factor that needs to be carefully considered when designing synthetic strategies.

Table 2: Factors Influencing Protodeboronation

| Factor | Influence on Protodeboronation |

|---|---|

| pH | Both acidic and basic conditions can promote protodeboronation through different mechanisms. wikipedia.org |

| Temperature | Higher temperatures can increase the rate of this undesired side reaction. |

| Water Content | The presence of water can facilitate protodeboronation, especially in base-catalyzed pathways. wikipedia.org |

| Electronic Effects | Electron-donating or withdrawing groups on the aryl ring can affect the stability of the C-B bond. |

Solid-State and Solution-Phase Protodeboronation Mechanisms

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant decomposition pathway for arylboronic acids. ed.ac.uk This process can occur both in the solid state and in solution, with distinct mechanistic features in each phase.

In the solid state , the protodeboronation of boronic acids is influenced by the crystalline lattice structure. A proposed mechanism involves a boronic acid-mediated process where the arrangement of molecules in the crystal lattice pre-organizes the reactants for reaction. This reduces the entropic barrier to the reaction, potentially accelerating protodeboronation even in the absence of a solvent. acs.org The key structural motifs facilitating this are end-to-end hydrogen bonding between boronic acid molecules and close boron-oxygen interactions. acs.org For this compound, its specific crystal packing would dictate its susceptibility to this solid-state decomposition pathway.

In the solution phase , the mechanism of protodeboronation is highly dependent on the reaction conditions, particularly the pH of the medium. ed.ac.uk Extensive studies on various arylboronic acids have revealed multiple competing pathways. ed.ac.uknih.gov For simple, non-basic arylboronic acids like this compound, the following pathways are considered relevant:

Acid-Catalyzed Protodeboronation: At low pH, the reaction is catalyzed by acid and is believed to proceed through an electrophilic aromatic substitution mechanism where a proton replaces the boronic acid group. ed.ac.uk

Base-Catalyzed Protodeboronation: At high pH, the boronic acid exists in equilibrium with its more reactive boronate form, [ArB(OH)₃]⁻. This boronate can then undergo protodeboronation. ed.ac.uk For electron-rich arylboronic acids, such as those with methoxy substituents, this is often a significant pathway.

Water-Mediated Protodeboronation: A pH-independent pathway involving the direct reaction of the boronic acid with water can also occur, although it is often slower than the acid- or base-catalyzed routes. Studies on the closely related 2,6-dimethoxyphenyl boronic acid have indicated the possibility of a slow, pH-independent hydrolysis.

Influence of Steric and Electronic Factors on Boron-Carbon Bond Cleavage

The stability of the boron-carbon bond in arylboronic acids is significantly influenced by both steric and electronic factors, which in turn affect the rate of protodeboronation.

Electronic Factors: The electronic nature of the substituents on the aromatic ring plays a crucial role.

Electron-Withdrawing Groups (EWGs): In contrast, EWGs decrease the electron density of the ring, making it less susceptible to electrophilic attack and thus generally slowing down acid-catalyzed protodeboronation. For highly electron-deficient arylboronic acids, a different base-catalyzed mechanism involving the formation of a transient aryl anion may become operative. acs.org

A Swain-Lupton analysis of the protodeboronation of a wide range of arylboronic acids has shown a "V-shaped" plot, indicating a change in mechanism from electron-rich to electron-deficient systems. nih.gov this compound falls squarely into the category of electron-rich arylboronic acids.

Steric Factors: Steric hindrance around the boronic acid group can also influence the rate of protodeboronation.

Ortho-Substituents: The methoxy group at the 2-position in this compound provides steric bulk around the reaction center. This steric hindrance can, in some cases, hinder the approach of reagents necessary for protodeboronation, potentially slowing the reaction. However, severe steric strain can also weaken the C-B bond, making it more prone to cleavage. Studies on 2,6-disubstituted arylboronic acids have shown that they can be highly susceptible to base-promoted protodeboronation.

The combination of strong electron-donating effects from the methoxy and methyl groups, along with the steric influence of the ortho-methoxy group, will ultimately determine the rate of boron-carbon bond cleavage for this specific compound.

Strategies for Mitigating Protodeboronation of Arylboronic Acids

Given that protodeboronation is a common and detrimental side reaction in cross-coupling reactions like the Suzuki-Miyaura coupling, several strategies have been developed to mitigate it. ed.ac.uk These strategies are generally applicable to arylboronic acids, including this compound.

| Strategy | Description |

| Use of Boronic Esters | Conversion of the boronic acid to a boronic ester, such as a pinacol (B44631) ester or a MIDA (N-methyliminodiacetic acid) ester, can protect the C-B bond from protodeboronation. ed.ac.uk MIDA boronates are particularly noteworthy for their stability and slow-release of the active boronic acid under the reaction conditions, which keeps the concentration of the unstable boronic acid low. nih.gov |

| Optimization of Reaction Conditions | Careful control of pH is critical. For many arylboronic acids, protodeboronation is minimized at a neutral pH. ed.ac.uk Using anhydrous conditions can also suppress protodeboronation by eliminating the primary proton source (water). |

| Use of Additives | The addition of certain reagents can suppress protodeboronation. For example, copper salts have been shown to stabilize some arylboronic acids, potentially through the formation of more stable copper-boronate complexes. nih.gov |

| Development of Highly Active Catalysts | In cross-coupling reactions, using a highly active catalyst that promotes the desired coupling at a much faster rate than protodeboronation can significantly improve the yield of the desired product. ed.ac.uk |

By employing these strategies, the impact of protodeboronation on reactions involving this compound can be minimized.

Mechanistic Insights into Non-Coupling Reactions

While most widely known for their use in cross-coupling reactions, arylboronic acids can participate in other transformations. For this compound, these non-coupling reactions would be influenced by its specific substitution pattern.

One notable non-coupling reaction is oxidation . Arylboronic acids can be oxidized to the corresponding phenols. This transformation is often carried out using reagents such as hydrogen peroxide under basic conditions. The mechanism is believed to involve the formation of a boronate intermediate which then undergoes rearrangement with expulsion of a hydroxide ion.

Another potential reaction is halogenation . The boronic acid group can be replaced by a halogen (e.g., iodine, bromine) in a reaction known as halodeboronation. This provides a route to introduce halogens at specific positions on the aromatic ring.

The electron-rich nature of the aromatic ring in this compound would likely make it more susceptible to oxidative reactions compared to electron-deficient arylboronic acids.

Kinetic and Thermodynamic Studies of Reaction Pathways

Detailed kinetic and thermodynamic studies provide quantitative insights into reaction mechanisms, allowing for the determination of rate laws, activation parameters, and the relative stability of intermediates and transition states.

These models typically involve several rate constants corresponding to the different protodeboronation pathways (acid-catalyzed, base-catalyzed, water-mediated, and sometimes self-catalyzed). The pKa of the boronic acid is a critical parameter in these models, as it determines the speciation of the boronic acid at a given pH. The electron-donating methoxy and methyl groups on this compound would be expected to influence its pKa relative to unsubstituted phenylboronic acid.

Thermodynamic studies, often complemented by computational chemistry, can provide information on the energetics of the reaction pathways. For example, density functional theory (DFT) calculations have been used to determine the activation energies for different proposed mechanisms of protodeboronation, helping to distinguish between them. acs.org Such calculations for this compound would provide valuable insights into the relative favorability of different decomposition and reaction pathways.

A summary of expected kinetic and thermodynamic characteristics for reactions involving this compound, based on analogous systems, is presented below.

| Reaction | Expected Kinetic Features | Expected Thermodynamic Features |

| Protodeboronation | - Rate highly dependent on pH. - Likely to be accelerated by both acid and base. - The presence of electron-donating groups suggests a significant rate of protodeboronation compared to unsubstituted phenylboronic acid. | - The overall reaction is thermodynamically favorable, leading to the formation of the more stable C-H and B(OH)₃ bonds. - The activation energy will vary depending on the specific pathway (acid-catalyzed, base-catalyzed, etc.). |

| Suzuki-Miyaura Coupling | - The rate will depend on the specific catalyst, base, and reaction partners used. - Protodeboronation will be a competing kinetic pathway. | - The formation of the biaryl product is typically thermodynamically favorable. |

| Oxidation to Phenol (B47542) | - The rate will be influenced by the oxidant and reaction conditions. - The electron-rich nature of the ring may enhance the rate. | - The conversion to the phenol is generally a thermodynamically downhill process. |

Further experimental and computational studies specifically targeting this compound are needed to provide precise kinetic and thermodynamic data and to fully elucidate the intricacies of its reaction mechanisms.

Computational and Theoretical Studies of 2,5 Dimethoxy 4 Methylphenylboronic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the quantum chemical study of medium to large-sized molecules due to its balance of accuracy and computational cost. chemscene.comtandfonline.com DFT calculations allow for the detailed examination of molecular properties, which are fundamental to predicting the behavior of 2,5-Dimethoxy-4-methylphenylboronic acid in various chemical environments.

Geometry Optimization and Electronic Structure Analysis

The first step in the computational analysis of a molecule is the optimization of its geometry to find the lowest energy structure. For phenylboronic acids, this involves determining the precise bond lengths, bond angles, and dihedral angles. DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly used for this purpose. nih.gov

The optimized geometry of this compound would reveal the planarity or deviation from planarity of the phenyl ring and the orientation of the boronic acid and methoxy (B1213986) groups. The electronic structure can be analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests a higher propensity to engage in chemical reactions. mdpi.com

Table 1: Representative Calculated Geometrical Parameters for a Phenylboronic Acid Derivative

This table presents typical data that would be obtained from a DFT geometry optimization. The values are illustrative and based on studies of similar compounds.

| Parameter | Value |

|---|---|

| C-B Bond Length | 1.55 Å |

| B-O Bond Length | 1.37 Å |

| C-C-B Bond Angle | 121° |

| O-B-O Bond Angle | 118° |

Conformational Analysis and Intramolecular Interactions

The presence of rotatable bonds in this compound, specifically around the C-B and C-O bonds, gives rise to different possible conformers. The boronic acid group, -B(OH)₂, can adopt several orientations relative to the phenyl ring. The two hydroxyl groups can be in a syn-syn, syn-anti, or anti-anti arrangement. Furthermore, the entire boronic acid group can be coplanar with the phenyl ring or twisted. researchgate.net

Vibrational Spectroscopy Prediction and Interpretation

DFT calculations are a reliable tool for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data. This comparison aids in the assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.

For this compound, characteristic vibrational modes would include the O-H stretching of the boronic acid group, the B-O stretching, C-O stretching of the methoxy groups, and various vibrations of the phenyl ring. The calculated frequencies are often systematically scaled to better match experimental values.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

This table shows representative frequency ranges for the main functional groups, as would be predicted by DFT calculations.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch (Boronic Acid) | 3600 - 3400 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Methyl) | 2980 - 2870 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| B-O Stretch | 1380 - 1310 |

Solvent Effects on Molecular Conformation and Reactivity

The surrounding environment can significantly impact the properties of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the conformation and reactivity of this compound. Solvents can influence the relative energies of different conformers and can affect the electronic properties of the molecule, such as its dipole moment and the HOMO-LUMO energy gap. For instance, polar solvents may stabilize more polar conformers. Understanding these solvent effects is crucial for predicting the behavior of the compound in solution-phase reactions. acs.org

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Beyond the properties of the stable molecule, quantum chemical methods can be employed to explore the reaction pathways in which this compound participates. This involves the modeling of high-energy species such as reaction intermediates and transition states.

Barrier Heights and Reaction Energetics

The calculated barrier height provides a quantitative measure of the kinetic feasibility of a reaction step. By mapping out the energies of all reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This information is invaluable for understanding the reaction mechanism and for predicting how changes in the molecular structure might affect the reaction rate and outcome.

Table 3: Illustrative Reaction Energetics from a DFT Study

This table provides an example of the kind of energetic data that can be obtained from quantum chemical modeling of a reaction step.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

Reaction Coordinate Analysis

A comprehensive understanding of the reactivity of this compound, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, can be achieved through reaction coordinate analysis using computational methods such as Density Functional Theory (DFT). The Suzuki-Miyaura reaction mechanism is generally accepted to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.govyonedalabs.com

The reaction coordinate diagram for the Suzuki-Miyaura coupling of an aryl halide with this compound would map the energy of the system against the progress of the reaction, identifying transition states and intermediates for each step.

Oxidative Addition: This initial step involves the insertion of the palladium(0) catalyst into the aryl-halide bond, forming a Pd(II) intermediate. The energy barrier for this step is influenced by the nature of the halide and the steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst. libretexts.org

Transmetalation: This is often the rate-determining step and involves the transfer of the 2,5-dimethoxy-4-methylphenyl group from the boron atom to the palladium center. nih.gov The boronic acid is typically activated by a base to form a more nucleophilic boronate species. The presence of electron-donating methoxy (-OCH3) and methyl (-CH3) groups on the phenyl ring of this compound is expected to increase the electron density on the ipso-carbon (the carbon attached to the boron atom), thereby facilitating its transfer to the electron-deficient palladium center. Computational studies on substituted phenylboronic acids have shown that electron-donating groups can lower the activation energy of this step.

Reductive Elimination: In the final step, the newly formed carbon-carbon bond is created as the coupled product is eliminated from the palladium center, regenerating the Pd(0) catalyst for the next cycle. nih.gov

A hypothetical reaction coordinate diagram for the transmetalation step involving this compound would likely show a lower energy barrier compared to unsubstituted phenylboronic acid due to the electronic effects of the substituents.

Quantitative Structure-Activity Relationship (QSAR) for Arylboronic Acid Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the reactivity of a series of related compounds based on their structural features. For the reactivity of arylboronic acids in reactions like the Suzuki-Miyaura coupling, QSAR models typically correlate reaction rates or yields with various molecular descriptors.

For this compound, key descriptors would include:

Electronic Descriptors: The Hammett parameter (σ) is a classic descriptor for the electronic effect of substituents on a benzene (B151609) ring. The 2,5-dimethoxy and 4-methyl groups are all electron-donating. Their combined effect would result in a negative Hammett value, indicating an electron-rich aromatic ring. This increased nucleophilicity is generally correlated with higher reactivity in the transmetalation step of the Suzuki-Miyaura reaction. acs.org Other electronic descriptors that could be calculated computationally include the charge on the ipso-carbon and the HOMO (Highest Occupied Molecular Orbital) energy. A higher HOMO energy for this compound compared to less substituted analogs would suggest greater reactivity.

Steric Descriptors: While the 4-methyl group poses minimal steric hindrance, the 2-methoxy group is in an ortho position, which can introduce steric bulk around the boronic acid moiety. Steric parameters like the Taft steric parameter (Es) could be used to quantify this effect. Significant steric hindrance can sometimes impede the approach of the boronic acid to the palladium center, potentially slowing down the reaction.

Lipophilic Descriptors: Parameters like the logarithm of the partition coefficient (logP) can also influence reactivity, particularly in biphasic reaction systems, by affecting the concentration of the boronic acid in the organic phase where the catalyst resides.

A QSAR model for a series of substituted arylboronic acids, including this compound, would likely take a form similar to the following equation:

log(k) = c₀ + c₁σ + c₂Es + c₃logP

where k is the reaction rate constant, and c₀, c₁, c₂, and c₃ are coefficients determined from regression analysis of experimental data. Based on the known effects of its substituents, this compound would be predicted to be a relatively reactive coupling partner due to its favorable electronic properties, provided that steric hindrance from the ortho-methoxy group is not prohibitive.

Table 1: Illustrative QSAR Descriptors for Arylboronic Acids (Note: The values for this compound are hypothetical and for illustrative purposes, derived from the expected electronic and steric contributions of its substituents.)

| Compound | Hammett Parameter (Σσ) | Taft Steric Parameter (Es) for ortho-substituent | Predicted Relative Reactivity |

|---|---|---|---|

| Phenylboronic acid | 0.00 | 0.00 | Baseline |

| 4-Methylphenylboronic acid | -0.17 | 0.00 | Higher |

| 4-Methoxyphenylboronic acid | -0.27 | 0.00 | Higher |

| This compound | -0.33 | -0.55 | High |

| 2,6-Dimethylphenylboronic acid | -0.34 | -1.24 | Lower (due to sterics) |

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations can provide valuable insights into the dynamic behavior of this compound in a solvent, which is crucial for understanding its stability, solubility, and interactions with other species in a reaction mixture. rsc.orgrsc.orgnih.gov

An MD simulation would model the movement of a multitude of this compound molecules and solvent molecules over time, governed by a force field that describes the inter- and intramolecular forces. Key aspects that could be investigated include:

Solvation and Hydrogen Bonding: MD simulations can reveal how solvent molecules, such as water or organic solvents like dioxane or toluene, arrange themselves around the boronic acid. rsc.org The -B(OH)₂ group is capable of both donating and accepting hydrogen bonds, and these interactions are critical for its solubility and reactivity. The methoxy groups can also act as hydrogen bond acceptors. Understanding the solvation shell is important as it can influence the accessibility of the boronic acid to the catalyst and base.

Dimerization and Aggregation: Boronic acids are known to form dimers and trimers (boroxines) in solution through dehydration reactions. MD simulations can help to predict the propensity of this compound to self-associate. rsc.org The simulations can quantify the stability of these aggregates and the dynamics of their formation and dissociation. The bulky and electron-rich nature of the substituents might influence the geometry and stability of such aggregates compared to simpler arylboronic acids.

Conformational Dynamics: The methoxy groups have rotational freedom around the C-O bonds. MD simulations can explore the preferred conformations of these groups in solution and the energy barriers for their rotation. This can be important as the orientation of the ortho-methoxy group could influence the steric environment around the reactive center.

Table 2: Potential Outputs from a Molecular Dynamics Simulation of this compound in Water (Note: This table is illustrative of the types of data that would be generated from an MD simulation.)

| Property | Description | Predicted Value/Observation |

|---|---|---|

| Radial Distribution Function g(r) of water around -B(OH)₂ | Describes the probability of finding a water molecule at a certain distance from the boronic acid group. | Sharp peaks indicating structured solvation shells due to hydrogen bonding. |

| Hydrogen Bond Lifetime | The average duration of a hydrogen bond between the boronic acid and water molecules. | On the order of picoseconds, indicating dynamic solvent exchange. |

| Self-Diffusion Coefficient | A measure of the translational mobility of the molecule in the solvent. | Influenced by the size of the molecule and its aggregates. |

| Potential of Mean Force for Dimerization | The free energy profile for the association of two boronic acid molecules. | Would indicate the thermodynamic favorability of dimer formation. |

Derivatives and Analogs of 2,5 Dimethoxy 4 Methylphenylboronic Acid

Boronic Esters (Dioxaborolanes, Dioxaborinanes) as Protected Forms

Boronic esters are the most common derivatives of boronic acids, formed by the condensation of the boronic acid with a diol. This transformation converts the trigonal planar, hydrophilic boronic acid into a tetrahedral or trigonal planar, more lipophilic ester, which often exhibits enhanced stability and is compatible with a broader range of reaction conditions and purification techniques like silica (B1680970) gel chromatography. acs.org Among the most frequently used are pinacol (B44631) esters (forming a dioxaborolane ring) due to their high stability and ease of preparation. nih.gov

For 2,5-Dimethoxy-4-methylphenylboronic acid, the corresponding pinacol ester, 2-(2,5-Dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a key intermediate. Its synthesis is analogous to standard methods for arylboronic acids. A closely related compound, 2,5-dimethoxy-1,4-benzenedibronic acid bis(pinacol)ester, has been synthesized, indicating the viability of these methods. researchgate.net

The primary synthetic application of boronic esters like the pinacol derivative of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov These esters serve as stable, solid, and easily handled sources of the aryl group. Their reduced reactivity compared to the free boronic acid can be advantageous, preventing unwanted side reactions. ed.ac.uk The ester is typically activated in situ under the basic conditions of the coupling reaction, which facilitates the crucial transmetalation step with the palladium catalyst. libretexts.org

The utility of arylboronic acid pinacol esters extends to a wide array of synthetic transformations, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The reaction is tolerant of a vast range of functional groups on both the boronic ester and the coupling partner (typically an aryl, heteroaryl, or vinyl halide or triflate). nih.govresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling using an Arylboronic Acid Pinacol Ester

| Entry | Aryl Halide | Product | Catalyst System | Base | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Bromoacetophenone | 4-Acetyl-1,1'-biphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | 95 |

| 2 | 2-Chloropyridine | 2-Phenylpyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 92 |

| 3 | 1-Iodonaphthalene | 1-Phenylnaphthalene | Pd(PPh₃)₄ | Na₂CO₃ | 88 |

This table presents representative data for the Suzuki-Miyaura coupling of phenylboronic acid pinacol ester with various aryl halides to illustrate the general utility. Conditions and yields are illustrative of typical outcomes in the field.

While boronic esters are valued for their stability, their conversion back to the parent boronic acid is often necessary. This hydrolysis can be controlled and is a critical step in multi-step synthetic sequences where the boronic acid functionality needs to be unmasked for a subsequent reaction. The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric and electronic properties of both the aryl group and the diol. nih.goved.ac.uk

Pinacol esters are relatively resistant to hydrolysis but can be cleaved under specific conditions. researchgate.net Common methods include:

Acidic or Basic Aqueous Conditions: Treatment with aqueous acid or base can promote hydrolysis.

Transesterification: Using an excess of another diol or water can shift the equilibrium back towards the boronic acid.

Silica Gel: Stirring the boronic ester with silica gel in a solvent mixture containing water (e.g., wet methanol) can effectively induce hydrolysis. nih.gov

Studies have shown that the stability of boronic esters under basic aqueous conditions can be nuanced, and in some cases, hydrolysis can be a key step preceding other reactions like protodeboronation. ed.ac.ukacs.org For a compound like this compound pinacol ester, the electron-donating methoxy (B1213986) groups are known to slow the rate of hydrolysis compared to electron-deficient arylboronic esters. nih.gov

Organotrifluoroborates as Stable and Reactive Equivalents

Potassium organotrifluoroborates (R-BF₃K) are another important class of boronic acid derivatives. These tetracoordinate boron salts are typically crystalline, air-stable, and moisture-stable solids. nih.gov Their enhanced stability compared to boronic acids, particularly against protodeboronation (cleavage of the C-B bond), makes them excellent reagents for cross-coupling reactions, often allowing for the use of near-stoichiometric amounts of the boron reagent. nih.govacs.org

The synthesis of potassium aryltrifluoroborates is generally a straightforward, high-yielding process. It involves treating the corresponding boronic acid with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). acs.orgorganic-chemistry.org This method is applicable to a wide range of aryl and heteroaryl boronic acids. Therefore, potassium 2,5-dimethoxy-4-methylphenyltrifluoroborate can be readily prepared from its parent boronic acid.

General Synthesis of Potassium Aryltrifluoroborates: Ar-B(OH)₂ + 2 KHF₂ → K[Ar-BF₃] + KF + 2 H₂O

In Suzuki-Miyaura cross-coupling reactions, potassium organotrifluoroborates serve as robust nucleophilic partners. upenn.edu Under the reaction conditions, they are believed to slowly hydrolyze to the corresponding boronic acid or a related reactive species, which then participates in the catalytic cycle. nih.govacs.org This "slow-release" mechanism can be beneficial in minimizing side reactions. General conditions often involve a palladium catalyst, a suitable ligand (e.g., RuPhos, SPhos), and a base like sodium or potassium carbonate in a mixed solvent system such as ethanol/water or toluene/water. nih.govorganic-chemistry.orgorganic-chemistry.org

Table 2: Representative Suzuki-Miyaura Coupling using a Potassium Aryltrifluoroborate

| Entry | Aryl Halide | Boron Reagent | Catalyst / Ligand | Base | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Chlorobenzonitrile | K[PhBF₃] | Pd(OAc)₂ / RuPhos | Na₂CO₃ | 95 |

| 2 | 2-Bromothiophene | K[PhBF₃] | Pd(OAc)₂ / RuPhos | Na₂CO₃ | 91 |

| 3 | 4-Bromoanisole | K[PhBF₃] | PdCl₂(dppf) | Cs₂CO₃ | 85 |

This table shows representative yields for the coupling of potassium phenyltrifluoroborate with various electrophiles, demonstrating the general applicability of these reagents.

Boroxines (Cyclic Boronic Anhydrides)

Boroxines, also known as triorganoboroxines, are six-membered rings with alternating boron and oxygen atoms. They are the formal cyclic anhydrides of boronic acids, formed by the dehydration of three boronic acid molecules.

The formation of a boroxine (B1236090) from a boronic acid is a reversible equilibrium process that involves the removal of three equivalents of water. clockss.org

3 Ar-B(OH)₂ ⇌ (ArBO)₃ + 3 H₂O

This dehydration can often be achieved by heating the boronic acid in an appropriate solvent with azeotropic removal of water, or simply upon standing in a dry environment. Conversely, the boroxine can be hydrolyzed back to the boronic acid by treatment with water. The equilibrium is influenced by the substituents on the aryl ring; electron-donating groups, such as the methoxy and methyl groups present in this compound, are known to favor the formation of the more stable boroxine. clockss.org

Boroxines can serve as effective alternative reagents to boronic acids in Suzuki-Miyaura cross-coupling reactions. clockss.org In these applications, the boroxine acts as a dehydrated, stable source of the aryl group, which can be advantageous in reactions sensitive to the presence of water or excess boronic acid.

Structural Modifications of the Aromatic Core and Their Impact on Reactivity

The reactivity of an arylboronic acid in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. wikipedia.orglibretexts.org In the case of this compound, the two methoxy groups and one methyl group are all electron-donating, which generally increases the electron density of the aromatic ring and can enhance its reactivity in certain coupling reactions.

Systematic studies on the impact of various substituents on the reactivity of phenylboronic acids in Suzuki-Miyaura reactions have provided a general framework for understanding these effects. For instance, a study on the coupling of various substituted phenylboronic acids with aryl halides demonstrated that both electron-rich and electron-poor arylboronic acids can participate effectively in the reaction, though reaction conditions may need to be optimized accordingly. mdpi.com

While specific quantitative data on the reactivity of a wide range of this compound derivatives is not extensively documented in publicly available literature, the general principles of substituent effects on arylboronic acids can be applied. The following table summarizes the expected impact of introducing different functional groups onto the aromatic core of this compound, based on established principles of physical organic chemistry.

Table 1: Predicted Impact of Aromatic Core Modifications on the Reactivity of this compound in Suzuki-Miyaura Coupling

| Modification (Substituent Added) | Electronic Effect | Predicted Impact on Reactivity | Rationale |

|---|---|---|---|

| Additional Alkyl Group (e.g., ethyl, propyl) | Electron-Donating (Inductive) | Likely to slightly increase reactivity | Increases electron density on the aromatic ring, potentially accelerating transmetalation. |

| Nitro Group (-NO₂) | Strongly Electron-Withdrawing (Resonance and Inductive) | Likely to decrease reactivity | Significantly reduces electron density, slowing down transmetalation. |

| Halogen (e.g., -Cl, -Br) | Electron-Withdrawing (Inductive) and Electron-Donating (Resonance) | Effect can vary; generally deactivating | The strong inductive withdrawal usually outweighs the weaker resonance donation, leading to a net decrease in reactivity. |

| Carbonyl Group (e.g., -CHO, -COR) | Electron-Withdrawing (Resonance and Inductive) | Likely to decrease reactivity | Withdraws electron density from the ring, making the boronic acid less nucleophilic. |

| Amino Group (-NH₂) | Strongly Electron-Donating (Resonance) | Likely to significantly increase reactivity | Strongly increases electron density on the ring, facilitating transmetalation. |

It is important to note that steric hindrance can also play a crucial role. Introducing bulky substituents ortho to the boronic acid group can impede the approach of the palladium catalyst, thereby reducing the reaction rate, regardless of the electronic effects. beilstein-journals.orgresearchgate.net

Hybrid Molecules Incorporating this compound Motifs

The concept of molecular hybridization involves combining two or more pharmacophores or bioactive moieties into a single molecule. nih.govnih.gov This strategy is often employed in drug discovery to develop compounds with improved potency, selectivity, or pharmacokinetic properties. nih.govmdpi.com The 2,5-dimethoxy-4-methylphenyl motif is of particular interest as it forms the core of several psychoactive phenethylamines. The use of this compound as a building block allows for the rational design and synthesis of hybrid molecules that incorporate this key structural feature.

One of the primary applications of this compound in this context is in the synthesis of biaryl compounds through Suzuki-Miyaura coupling. researcher.lifemdpi.com This reaction enables the connection of the 2,5-dimethoxy-4-methylphenyl group to another aromatic or heteroaromatic system, which can be a known pharmacophore or a scaffold for further functionalization.

For example, the synthesis of analogs of psychedelic compounds, such as those related to the 2C family of phenethylamines, can be envisioned using this compound. While direct synthesis of these specific analogs from the boronic acid is not extensively reported, the general methodology of using arylboronic acids for the synthesis of complex phenethylamine (B48288) derivatives has been established. nih.govwikipedia.orgacs.org The Suzuki coupling provides a modular approach where different aryl or heteroaryl partners can be coupled to the 2,5-dimethoxy-4-methylphenyl core to explore structure-activity relationships. ugent.be

The following table illustrates hypothetical examples of hybrid molecules that could be synthesized from this compound and their potential areas of interest, based on the known activities of the incorporated pharmacophores.

Table 2: Illustrative Examples of Hybrid Molecules Derived from this compound

| Hybrid Molecule Structure Concept | Second Pharmacophore | Potential Area of Interest | Synthetic Strategy |

|---|---|---|---|

| 2,5-Dimethoxy-4-methyl-biphenyl derivative | Substituted Phenyl Ring | Materials science (e.g., liquid crystals), Medicinal chemistry | Suzuki-Miyaura coupling with a substituted phenylboronic acid or halide. |

| (2,5-Dimethoxy-4-methylphenyl)-substituted Heterocycle | Nitrogen-containing heterocycle (e.g., pyridine, indole) | Medicinal chemistry (e.g., enzyme inhibitors, receptor ligands) | Suzuki-Miyaura coupling with a halo-substituted heterocycle. |

| Phenethylamine analog precursor | Functionalized vinyl partner | Neuroscience, Pharmacology | Suzuki-Miyaura coupling with a vinylboronic ester followed by further synthetic transformations. |

The synthesis of such hybrid molecules leverages the versatility of the Suzuki-Miyaura reaction and the commercial availability of a wide range of coupling partners. mdpi.com The development of these novel chemical entities holds promise for the discovery of new materials and therapeutic agents.

Advanced Analytical Characterization Techniques for 2,5 Dimethoxy 4 Methylphenylboronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2,5-Dimethoxy-4-methylphenylboronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of its atomic connectivity and chemical environment.

Detailed ¹H, ¹³C, and ¹¹B NMR Analysis for Structural Confirmation and Purity Assessment

¹H NMR Analysis: The proton NMR spectrum is used to identify the number and types of hydrogen atoms in the molecule. The expected signals for this compound would confirm the presence of the aromatic protons, the methyl group protons, and the two methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons are expected to appear as distinct singlets due to their substitution pattern on the benzene (B151609) ring. The two -B(OH)₂ protons are often broad and may exchange with deuterium (B1214612) in deuterated solvents like D₂O, leading to their disappearance from the spectrum. Purity can be assessed by integrating the proton signals, where the ratio of integrals should correspond to the number of protons in each group, and by the absence of unassignable peaks.

¹³C NMR Analysis: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. For this compound, nine distinct signals are expected: six for the aromatic ring carbons, two for the methoxy carbons, and one for the methyl carbon. The carbon atom attached to the boron (C-B) often shows a broader signal and can sometimes be difficult to detect due to quadrupolar relaxation effects from the adjacent boron nucleus. nsf.gov Data from the closely related compound, 4-methoxy-2-methylphenylboronic acid, shows characteristic shifts for the aromatic, methoxy, and methyl carbons which can be used to predict the spectrum of the target compound. unibo.it

¹¹B NMR Analysis: Boron-11 NMR is specific for observing the boron atom. nih.gov Boronic acids typically exhibit a single, broad resonance in the ¹¹B NMR spectrum. nsf.gov The chemical shift is indicative of the boron atom's coordination state. For trigonal planar (sp² hybridized) boronic acids like this compound, the signal is expected to appear in the range of δ 27-33 ppm. sdsu.edumdpi.com This technique is highly effective for monitoring reactions involving the boronic acid group, such as the formation of boronate esters, which would result in a significant upfield shift of the ¹¹B signal to around δ 5-15 ppm, corresponding to the change to a tetrahedral (sp³) boron center. nih.govmdpi.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Assignment | Notes |

|---|---|---|---|

| ¹H | ~7.3 | Ar-H (position 6) | Singlet |

| ¹H | ~6.8 | Ar-H (position 3) | Singlet |

| ¹H | ~3.85 | -OCH₃ (position 2) | Singlet, 3H |

| ¹H | ~3.80 | -OCH₃ (position 5) | Singlet, 3H |

| ¹H | ~2.25 | Ar-CH₃ | Singlet, 3H |

| ¹H | Broad | -B(OH)₂ | Exchanges with D₂O |

| ¹³C | ~161 | Ar-C (position 5) | Attached to OCH₃ |

| ¹³C | ~159 | Ar-C (position 2) | Attached to OCH₃ |

| ¹³C | ~138 | Ar-C (position 6) | CH |

| ¹³C | ~130 | Ar-C (position 4) | Attached to CH₃ |

| ¹³C | ~115 | Ar-C (position 3) | CH |

| ¹³C | Not Observed | Ar-C (position 1) | Attached to Boron, often broadened |

| ¹³C | ~56.0 | -OCH₃ | Methoxy carbons |

| ¹³C | ~16.5 | Ar-CH₃ | Methyl carbon |

| ¹¹B | ~27-33 | -B(OH)₂ | Broad singlet, characteristic of sp² boron |

2D NMR Techniques for Complex Structural Elucidation

For unambiguous assignment of all ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are employed. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. While the aromatic protons in this compound are expected to be singlets with no vicinal couplings, COSY would be useful to confirm the absence of such correlations and to identify any long-range couplings, for instance, between the aromatic protons and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for definitively assigning each carbon signal by linking it to its attached proton. For example, the aromatic ¹H signal at ~7.3 ppm would show a cross-peak to its corresponding ¹³C signal at ~138 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular skeleton. For example, HMBC would show correlations from the methoxy protons to the aromatic carbon they are attached to, and from the methyl protons to the adjacent aromatic carbons, thus confirming the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental formula of a compound, as well as for quantifying it at trace levels.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound (C₉H₁₃BO₄), the calculated monoisotopic mass is 196.09069. echemi.com An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would provide strong evidence for the compound's elemental composition, serving as a critical component of its structural confirmation.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₃BO₄ |

| Calculated Exact Mass | 196.09069 |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Expected Ion (Positive) | [M+H]⁺, [M+Na]⁺ |

| Expected Ion (Negative) | [M-H]⁻ |

Hyphenated Techniques (e.g., LC-MS/MS) for Quantitation and Impurity Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. mdpi.com This method is ideal for the quantitative analysis of this compound and for the detection and identification of process-related impurities.

For quantitative analysis, a method using electrospray ionization (ESI) in negative mode is often effective for boronic acids. sciex.comscirp.org The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M-H]⁻ ion) is selected and fragmented, and a specific product ion is monitored. This process provides excellent selectivity and allows for quantification down to very low levels (pg/mL). sciex.com Such a method can be validated according to ICH guidelines for linearity, accuracy, precision, and robustness. scirp.orgresearchgate.net

Impurity profiling using LC-MS/MS involves separating the main compound from any potential impurities on an LC column (e.g., a C18 column) and then analyzing the eluent by MS. mdpi.com Full-scan MS data can detect unknown impurities, whose elemental formulas can then be proposed based on their accurate mass, aiding in their structural elucidation.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule. The analysis of a closely related compound, 2,4-dimethoxyphenylboronic acid, provides a basis for assigning the expected vibrational frequencies. academie-sciences.fr

O-H Stretching: A broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the stretching vibrations of the hydroxyl groups of the B(OH)₂ moiety.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups are observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: Bands in the region of 1600-1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

B-O Stretching: A strong, characteristic band for the boron-oxygen single bond stretch is expected to be prominent in the IR spectrum, typically appearing in the 1330-1380 cm⁻¹ region.

C-O Stretching: Asymmetric and symmetric stretching of the aryl-alkyl ether bonds (Ar-O-CH₃) would result in strong bands, typically around 1250 cm⁻¹ and 1020 cm⁻¹, respectively.

Raman spectroscopy provides complementary information. While O-H stretching is typically weak in Raman, the aromatic ring vibrations and B-O stretching are usually well-defined, making it a useful corroborative technique.

Characterization of Vibrational Modes and Functional Groups

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, serves as a powerful non-destructive tool for identifying the functional groups and characteristic vibrational modes of this compound. The spectra are complementary, as some molecular vibrations that are strong in IR may be weak or absent in Raman, and vice versa. jasco-global.com

In the FT-IR spectrum, the most prominent feature for a boronic acid is the broad absorption band corresponding to the O-H stretching of the B(OH)₂ group, typically observed in the 3200-3500 cm⁻¹ region. This broadening is a result of intermolecular hydrogen bonding. The FT-Raman spectrum, conversely, often shows a sharper, more well-defined O-H stretch. Asymmetric and symmetric B-O stretching vibrations are expected to appear in the 1330-1390 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.